4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
Description
4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound that features a benzoic acid moiety linked to a pyrimidine ring through a thioether and acetamide linkage
Properties
IUPAC Name |
4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-7-10(2)17-15(16-9)22-8-13(19)18-12-5-3-11(4-6-12)14(20)21/h3-7H,8H2,1-2H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNUKPGBWCMTEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from 2,4,6-trisubstituted pyrimidines using commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material.
Thioether Formation: The thiol group is introduced to the pyrimidine ring through a substitution reaction, often using reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO).
Acetamide Linkage: The acetamide linkage is formed by reacting the thioether with acetic anhydride in the presence of a base such as pyridine.
Benzoic Acid Coupling: Finally, the benzoic acid moiety is coupled to the acetamide-pyrimidine intermediate using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, Fe powder
Substitution: HNO3, H2SO4, Cl2, Br2
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, halogenated derivatives
Scientific Research Applications
4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Mechanism of Action
The mechanism of action of 4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dimethylpyridin-4-yl)benzoic acid
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-mercaptopyrimidine
Uniqueness
4-({2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioether and acetamide linkages, along with the benzoic acid and pyrimidine moieties, make it a versatile compound for various applications.
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